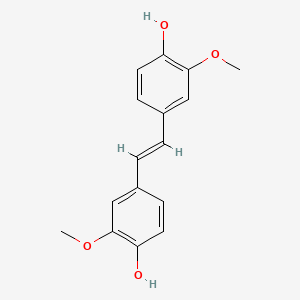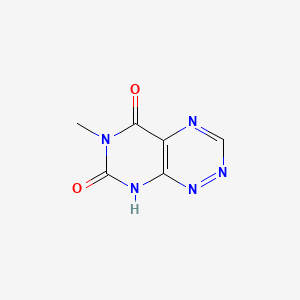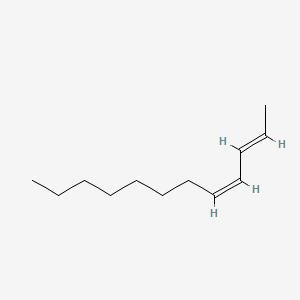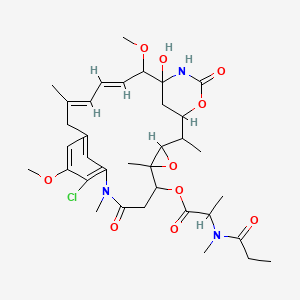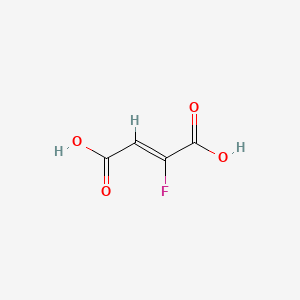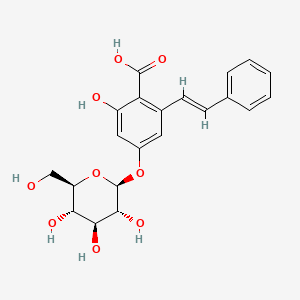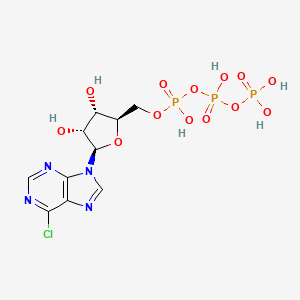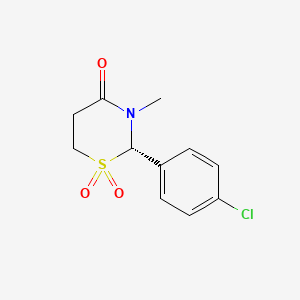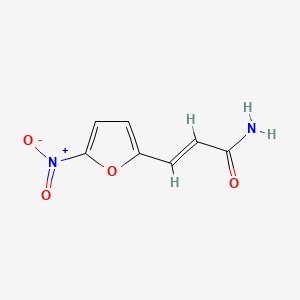
3-(5-Nitro-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-nitro-2-furyl)acrylamide is a C-nitro compound, a member of furans, a member of acrylamides and a primary carboxamide.
Scientific Research Applications
Antibacterial Activity
3-(5-Nitro-2-furyl)acrylamide derivatives have shown notable antibacterial activity. For example, Saikachi and Suzuki (1958) synthesized several acrylamides, with N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide demonstrating strong antibacterial properties (Saikachi & Suzuki, 1958).
Carcinogenic and Toxicological Studies
Several studies have investigated the carcinogenic and toxic effects of this compound. Takayama and Kuwabara (1977) found that it induced mammary tumors in rats and squamous cell carcinoma in mice (Takayama & Kuwabara, 1977). Another study by Yokoro et al. (1977) confirmed its carcinogenicity in the forestomach of mice (Yokoro et al., 1977).
Metabolic and Biochemical Studies
Studies on the metabolism of 3-(5-Nitro-2-furyl)acrylamide include the work of Ou, Tatsumi, and Yoshimura (1977), who identified unique metabolites in rabbit urine after administering this compound (Ou, Tatsumi, & Yoshimura, 1977). Another significant study by Tatsumi, Kitamura, and Yoshimura (1976) explored the reduction of nitrofuran derivatives, providing insights into the chemical interactions and transformations of this compound (Tatsumi, Kitamura, & Yoshimura, 1976).
Chemical Synthesis and Analysis
Synthesis and analysis of 3-(5-Nitro-2-furyl)acrylamide and its derivatives have been a focus of various studies. Notable among these is the work by Kiryu and Iguchi (1967), who explored the polymorphism of this compound (Kiryu & Iguchi, 1967).
properties
CAS RN |
710-25-8 |
|---|---|
Product Name |
3-(5-Nitro-2-furyl)acrylamide |
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H6N2O4/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H,(H2,8,10)/b3-1+ |
InChI Key |
IZFMIIGMIPRYKL-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



